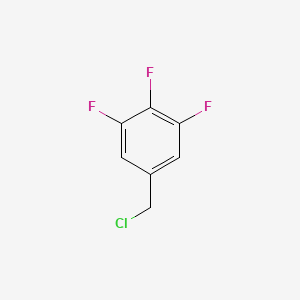

5-(Chloromethyl)-1,2,3-trifluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUFGPFDDJIQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590730 | |

| Record name | 5-(Chloromethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732306-27-3 | |

| Record name | 5-(Chloromethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Spectroscopic Guide to 5-(Chloromethyl)-1,2,3-trifluorobenzene: Structure Elucidation for Advanced Research

Introduction: The Structural Significance of 5-(Chloromethyl)-1,2,3-trifluorobenzene

This compound is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a trifluorinated phenyl ring bearing a reactive chloromethyl group—makes it a valuable building block for synthesizing complex molecular architectures. The trifluorobenzene moiety can enhance metabolic stability and binding affinity, while the chloromethyl group serves as a versatile handle for introducing various functional groups through nucleophilic substitution.

The precise arrangement of the fluorine atoms and the chloromethyl group dictates the molecule's electronic properties, reactivity, and ultimately, the biological activity or material characteristics of its derivatives. Therefore, unambiguous structural confirmation through a comprehensive analysis of its spectroscopic data is paramount for any research and development endeavor.

This in-depth technical guide provides a detailed exploration of the expected spectroscopic data for this compound. As direct experimental spectra for this specific isomer are not widely available in public databases, this guide presents a robust predictive analysis based on established principles of spectroscopy and extensive data from structurally analogous compounds. We will delve into the intricacies of ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, offering insights into the causal relationships between the molecular structure and the resulting spectral features. This guide is designed to be a self-validating reference for scientists, enabling them to confidently identify and characterize this important synthetic intermediate.

The synthesis of this compound can be conceptually approached through the chloromethylation of 1,2,3-trifluorobenzene. This type of electrophilic aromatic substitution, often employing reagents like formaldehyde and hydrogen chloride with a Lewis acid catalyst, is a common strategy for introducing a chloromethyl group onto an aromatic ring[1]. The regioselectivity of this reaction on the 1,2,3-trifluorobenzene ring would be a critical aspect to control to achieve the desired isomer.

Molecular Structure and Numbering

To facilitate a clear discussion of the spectroscopic data, the following IUPAC numbering scheme for the benzene ring will be used throughout this guide.

Caption: IUPAC Numbering for this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, providing distinct signals for the aromatic and benzylic protons. The chemical shifts and coupling patterns are highly informative for confirming the substitution pattern.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-10 ppm

-

Predicted ¹H NMR Data and Interpretation

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-4, H-6 | 7.10 - 7.30 | Multiplet (m) | J(H-F) and J(H-H) couplings | These aromatic protons are deshielded by the electronegative fluorine atoms and the aromatic ring current. They will exhibit complex splitting due to coupling with each other and with the neighboring fluorine atoms. |

| -CH₂Cl | 4.60 - 4.80 | Singlet (s) or narrowly split multiplet | The benzylic protons are deshielded by the adjacent chlorine atom and the aromatic ring. The signal is expected to be a sharp singlet, though small long-range couplings to the aromatic protons or fluorine atoms may cause slight broadening or fine splitting. |

Causality Behind Predicted Shifts:

-

Aromatic Protons (H-4, H-6): The baseline chemical shift for benzene protons is approximately 7.26 ppm. The three adjacent fluorine atoms exert a strong electron-withdrawing inductive effect, which would typically deshield the aromatic protons. However, fluorine can also donate electron density through resonance, which has a shielding effect. The net effect on the chemical shift will be a balance of these opposing factors. Data for 1,2,3-trifluorobenzene shows aromatic protons in the range of 6.8-7.2 ppm[2]. The addition of the electron-withdrawing chloromethyl group at the 5-position is expected to cause a slight downfield shift for the adjacent H-4 and H-6 protons.

-

Benzylic Protons (-CH₂Cl): The protons of the chloromethyl group are in a benzylic position, which typically resonates around 4.5 ppm. The attached chlorine atom further deshields these protons, shifting the signal downfield. For comparison, the benzylic protons of benzyl chloride resonate at approximately 4.5 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule and provide information about the electronic effects of the substituents. Due to the symmetry of the 1,2,3-trifluoro substitution pattern, some carbons will be chemically equivalent.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 5 seconds.

-

Spectral Width: 0-160 ppm.

-

Predicted ¹³C NMR Data and Interpretation

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |

| C-1, C-3 | 148 - 152 | Large (¹JCF ≈ 240-260 Hz) | These carbons are directly bonded to fluorine, resulting in a significant downfield shift and a large one-bond C-F coupling constant. |

| C-2 | 138 - 142 | Large (¹JCF ≈ 240-260 Hz) and smaller (²JCF) | This carbon is also directly bonded to fluorine and will show a large one-bond C-F coupling. It will also exhibit smaller two-bond couplings to the adjacent fluorine atoms. |

| C-4, C-6 | 115 - 125 | Moderate (²JCF, ³JCF) | These carbons are shielded relative to the fluorine-bearing carbons and will show smaller two- and three-bond couplings to the fluorine atoms. |

| C-5 | 130 - 135 | Small (³JCF, ⁴JCF) | This carbon is attached to the chloromethyl group and is expected to be slightly deshielded. It will exhibit small long-range couplings to the fluorine atoms. |

| -CH₂Cl | 44 - 48 | The chemical shift of the chloromethyl carbon is influenced by the electronegativity of the chlorine atom and its attachment to the aromatic ring. |

Causality Behind Predicted Shifts:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are primarily influenced by the strong electronegativity of the fluorine atoms. Carbons directly attached to fluorine (C-1, C-2, C-3) are significantly deshielded and will appear at very low field. The carbon bearing the chloromethyl group (C-5) will also be deshielded, though to a lesser extent than the fluorinated carbons. The remaining aromatic carbons (C-4, C-6) will be the most shielded. For reference, the carbon signals in 1,2,3-trifluorobenzene appear in the range of 108-155 ppm[3].

-

C-F Coupling: A key feature of the ¹³C NMR spectrum will be the large one-bond coupling constants (¹JCF) for the carbons directly attached to fluorine, typically in the range of 240-260 Hz. Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observed, providing valuable structural information.

-

Benzylic Carbon: The chemical shift of the chloromethyl carbon is expected in the range of 44-48 ppm, consistent with other benzyl chloride derivatives.

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. The spectrum of this compound will provide direct information about the electronic environment of the three fluorine atoms.

Experimental Protocol for ¹⁹F NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A common external reference is CFCl₃ (0 ppm).

-

Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence, often with proton decoupling.

-

Number of Scans: 64

-

Relaxation Delay: 2 seconds

-

Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).

-

Predicted ¹⁹F NMR Data and Interpretation

| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | F-1, F-3 | -135 to -145 | Doublet of doublets (dd) | ³J(F-F) ≈ 15-20 Hz, ⁴J(F-H) ≈ 5-8 Hz | These two fluorine atoms are chemically equivalent due to the plane of symmetry in the molecule. They will couple to the adjacent F-2 and to the ortho H-6 and H-4 protons, respectively. | | F-2 | -155 to -165 | Triplet (t) or triplet of triplets (tt) | ³J(F-F) ≈ 15-20 Hz, ⁵J(F-H) ≈ 2-4 Hz | This fluorine atom is in a unique environment and will be split into a triplet by the two adjacent fluorine atoms (F-1 and F-3). Further smaller couplings to the meta protons (H-4 and H-6) may also be observed. |

Causality Behind Predicted Shifts:

-

The chemical shifts of the fluorine atoms are highly sensitive to their position on the aromatic ring and the nature of the other substituents. In 1,2,3-trifluorobenzene, the fluorine signals appear at approximately -138 ppm and -162 ppm[4]. The introduction of the chloromethyl group at the 5-position, which is meta to F-1 and para to F-2, will cause small shifts in these values. Electron-withdrawing groups generally cause a downfield (less negative) shift in the ¹⁹F NMR spectrum.

-

The coupling between adjacent fluorine atoms (³JFF) in aromatic systems is typically in the range of 15-20 Hz, leading to the observed splitting patterns. Long-range couplings to protons (JFH) will also contribute to the multiplicity of the signals.

Mass Spectrometry: Unraveling the Molecular Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the compound and characteristic fragmentation patterns that can be used for structural confirmation.

Experimental Protocol for EI-MS

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Detection: Scan a mass range of m/z 40-300.

Predicted Fragmentation Pattern

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Key Fragments:

| m/z | Proposed Fragment | Origin |

| 196/198 | [M]⁺˙ | Molecular ion. The isotopic pattern (approx. 3:1 ratio) is characteristic of a compound containing one chlorine atom. |

| 161 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. This is a common fragmentation pathway for benzyl chlorides. |

| 147 | [M - CH₂Cl]⁺ | Cleavage of the benzylic C-C bond, resulting in the loss of a chloromethyl radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in the mass spectra of benzyl derivatives, although its formation from a fluorinated precursor might be less favorable. |

Self-Validation through Isotopic Patterns: The presence of a single chlorine atom provides a definitive isotopic signature for the molecular ion and any chlorine-containing fragments. The M+2 peak with approximately one-third the intensity of the M peak is a crucial validation point.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule and can also provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Acquire the spectrum from a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |

| 3100 - 3000 | Aromatic C-H stretch | Weak to Medium | Confirms the presence of C-H bonds on the aromatic ring. |

| 2960 - 2850 | Aliphatic C-H stretch | Medium | Arises from the C-H bonds of the chloromethyl group. |

| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong | Characteristic of the benzene ring. Multiple bands are expected in this region. |

| 1350 - 1100 | C-F stretch | Strong | The strong C-F stretching vibrations are a key indicator of fluorination. The exact positions will be influenced by the substitution pattern. |

| 850 - 750 | C-H out-of-plane bend | Strong | The position of this band is diagnostic of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted benzene, a strong band is expected in this region[5]. |

| 750 - 650 | C-Cl stretch | Medium to Strong | Characteristic of the chloromethyl group. |

Workflow for Spectral Interpretation:

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the key spectroscopic features of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a reliable framework for the identification and structural verification of this important synthetic intermediate. The predicted ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR data presented herein, along with the rationale behind the interpretations, offer a robust and self-validating toolkit for researchers. The careful application of these spectroscopic techniques is essential for ensuring the purity and confirming the identity of this compound, thereby underpinning the integrity and success of subsequent synthetic endeavors in drug discovery and materials science.

References

- 1. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 2. 1,2,3-Trifluorobenzene(1489-53-8) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

physical and chemical properties of 5-(Chloromethyl)-1,2,3-trifluorobenzene

An In-Depth Technical Guide to 5-(Chloromethyl)-1,2,3-trifluorobenzene: Properties, Synthesis, and Applications

Introduction

This compound, also known as 3,4,5-trifluorobenzyl chloride, is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and materials science.[1] This compound is distinguished by a dual-functionality architecture: a stable, electron-deficient trifluorinated aromatic ring and a highly reactive benzylic chloride group.[1] This combination makes it a valuable synthon, or building block, for introducing the 3,4,5-trifluorobenzyl moiety into more complex molecular structures.

The incorporation of fluorine and fluorine-containing groups, such as the trifluoromethyl or trifluorophenyl moieties, is a cornerstone of modern drug design.[2][3][4] These groups can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][5][6] As a precursor to molecules bearing the trifluorobenzyl group, this compound serves as a critical tool for developing novel pharmaceuticals and agrochemicals with enhanced efficacy and optimized pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Properties

The physical properties of this compound are dictated by its fluorinated aromatic core and chloromethyl side chain. While extensive experimental data is not publicly available, reliable predictions can be made based on its structure and data from analogous compounds.

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₄ClF₃ | - |

| Molecular Weight | 196.55 g/mol | - |

| Boiling Point | 174.1 ± 35.0 °C | [7] |

| Density | 1.391 ± 0.06 g/cm³ | [7] |

| Refractive Index | 1.474 | [7] |

| Water Solubility | Not miscible or difficult to mix | [7] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on its structure and data from similar fluorinated aromatic compounds.[8][9]

References

- 1. This compound | 732306-27-3 | Benchchem [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. jelsciences.com [jelsciences.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(chloromethyl)-1,2,3-trifluoro-Benzene CAS#: 732306-27-3 [m.chemicalbook.com]

- 8. magritek.com [magritek.com]

- 9. benchchem.com [benchchem.com]

The Strategic Advantage of Trifluoromethyl-Substituted Benzyl Chlorides in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethyl Moiety as a Pillar of Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms has become a transformative approach for fine-tuning molecular properties.[1] Among fluorinated motifs, the trifluoromethyl (CF₃) group holds a preeminent position.[2][3] Its introduction into organic molecules can profoundly enhance critical attributes such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4][5] The CF₃ group's strong electron-withdrawing nature and steric bulk alter the electronic and conformational landscape of a molecule, making it an invaluable tool for medicinal chemists.[4]

Trifluoromethyl-substituted benzyl chlorides are a class of versatile chemical intermediates that serve as powerful building blocks in the synthesis of a diverse array of complex molecules.[6][7][8] These compounds, featuring a chloromethyl group attached to a trifluoromethyl-bearing benzene ring, are particularly prized in the pharmaceutical and agrochemical industries.[6][9] Their utility stems from the dual reactivity of the benzyl chloride moiety, which readily undergoes nucleophilic substitution, and the profound influence of the trifluoromethyl group on the molecule's overall properties. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of trifluoromethyl-substituted benzyl chlorides, offering field-proven insights and detailed protocols for the modern researcher.

Synthesis of Trifluoromethyl-Substituted Benzyl Chlorides: A Methodological Overview

The preparation of trifluoromethyl-substituted benzyl chlorides typically involves a two-stage process: the introduction of the trifluoromethyl group onto the aromatic ring, followed by the chlorination of a methyl group at the benzylic position.

Trifluoromethylation of Aromatic Rings

The installation of a CF₃ group onto an aromatic ring can be achieved through several powerful methodologies, broadly categorized as nucleophilic, electrophilic, and radical approaches.[10][11]

-

The Swarts Reaction: A classic method for introducing fluorine, the Swarts reaction involves the treatment of a corresponding trichloromethyl-substituted benzene with a metallic fluoride, such as antimony trifluoride (SbF₃).[12][13][14][15] This halogen exchange reaction is a robust and historically significant method for synthesizing benzotrifluorides.[12] The reaction generally proceeds via a nucleophilic substitution pathway.[13]

-

Modern Trifluoromethylating Reagents: Contemporary organic synthesis has seen the development of a sophisticated toolkit of trifluoromethylating reagents.[10][16] These are often categorized by their mode of action:

-

Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF₃) is a cornerstone of nucleophilic trifluoromethylation, particularly effective for carbonyls and imines.[17] Its application in conjunction with transition metal catalysis has expanded its utility to various motifs.[16][18]

-

Electrophilic Reagents: Reagents such as Umemoto's and Togni's reagents act as sources of an electrophilic "CF₃⁺" equivalent.[19][20][21] They are highly effective for the trifluoromethylation of a wide range of nucleophiles, including silyl enol ethers and β-ketoesters.[19][22]

-

Radical Reagents: The generation of trifluoromethyl radicals, often through photoredox catalysis, has emerged as a mild and efficient method for trifluoromethylation.[23][24][25][26] This approach is particularly useful for the trifluoromethylation of alkenes and heteroarenes.[24][26]

-

Side-Chain Chlorination

Once the benzotrifluoride scaffold is in place, the benzylic methyl group can be chlorinated to afford the desired benzyl chloride. This transformation is typically achieved through free-radical chlorination, often initiated by UV radiation or a chemical initiator.[27]

The Unique Reactivity of Trifluoromethyl-Substituted Benzyl Chlorides

The presence of a trifluoromethyl group on the benzene ring significantly modulates the reactivity of the benzyl chloride moiety. The CF₃ group is a potent electron-withdrawing group, which has several important consequences:

-

Activation of the Benzylic Position: The electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This increased reactivity is a key advantage in many synthetic applications.[7]

-

Influence on Reaction Mechanisms: The electronic effects of the CF₃ group can influence the preferred reaction pathway. For instance, in nucleophilic substitution reactions, it can favor an SN2-type mechanism by stabilizing the transition state.

Applications in Drug Discovery and Materials Science

Trifluoromethyl-substituted benzyl chlorides are pivotal intermediates in the synthesis of a wide range of commercially important molecules.[6][7]

Pharmaceuticals

The trifluoromethyl group is a common feature in many modern drugs, where it can improve the pharmacokinetic and pharmacodynamic properties of the active pharmaceutical ingredient (API).[1][2][3][4][5][9] Trifluoromethyl-substituted benzyl chlorides serve as key building blocks in the synthesis of these APIs.[6] For example, they are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and anticancer drugs.[4]

Agrochemicals

In the agrochemical industry, the CF₃ group is incorporated into pesticides and herbicides to enhance their efficacy and metabolic stability.[6][9] Trifluoromethyl-substituted benzyl chlorides are crucial starting materials for the production of these next-generation crop protection agents.

Materials Science

The unique properties imparted by the trifluoromethyl group also find application in materials science.[7][9] These intermediates are used in the synthesis of specialty polymers, dyes, and electronic materials where specific thermal, optical, or electrical properties are desired.[9]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of a Carbonyl Compound using the Ruppert-Prakash Reagent

-

To a stirred solution of the carbonyl compound (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (N₂ or Ar) at -78 °C, add the Ruppert-Prakash reagent (TMSCF₃, 1.2 mmol).

-

Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 mmol), dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the trifluoromethylated alcohol.

Protocol 2: General Procedure for Electrophilic Trifluoromethylation of a β-Ketoester using Umemoto's Reagent

-

To a solution of the β-ketoester (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or CH₃CN, 10 mL), add a base (e.g., NaH or DBU, 1.1 mmol) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to generate the enolate.

-

Add Umemoto's reagent (1.2 mmol) portion-wise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

-

Quench the reaction with water (10 mL) and extract with CH₂Cl₂ (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the α-trifluoromethyl-β-ketoester.

Data Presentation

| Compound | Position of CF₃ | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(Trifluoromethyl)benzyl chloride | ortho | 21743-11-7 | C₈H₆ClF₃ | 194.58 |

| 3-(Trifluoromethyl)benzyl chloride | meta | 705-29-3 | C₈H₆ClF₃ | 194.58 |

| 4-(Trifluoromethyl)benzyl chloride | para | 395-50-6 | C₈H₆ClF₃ | 194.58 |

Visualizations

Workflow for the Synthesis of Trifluoromethyl-Substituted Benzyl Chlorides

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 13. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 14. ck12.org [ck12.org]

- 15. byjus.com [byjus.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 18. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Umemoto Reagent I - Enamine [enamine.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Highly Reactive Electrophilic Trifluoromethylating Reagent: Umemoto Reagent IV | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 22. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 23. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]

- 25. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

The Trifluoromethyl Group: A Keystone Substituent in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group stands as one of the most influential and versatile functional groups in modern organic chemistry, with profound implications for pharmaceuticals, agrochemicals, and materials science. Its unique combination of electronic, steric, and metabolic properties allows for the fine-tuning of molecular characteristics to an extent not easily achievable with other substituents. This guide provides a comprehensive exploration of the fundamental properties of the CF₃ group, its impact on molecular reactivity and physicochemical profiles, and its strategic application in drug design. We will delve into the strong inductive effects, the modulation of acidity and basicity, the enhancement of metabolic stability and lipophilicity, and the stereoelectronic influences that govern its behavior. Accompanied by quantitative data, detailed experimental protocols, and mechanistic diagrams, this document serves as an in-depth technical resource for scientists seeking to harness the power of the trifluoromethyl group in their research and development endeavors.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prominent, often regarded as a "super-methyl" group due to its unique and powerful attributes.[2] Its introduction into a molecular scaffold can dramatically alter physicochemical and biological properties, including electronic distribution, lipophilicity, metabolic stability, and binding affinity.[3][4]

The journey of the CF₃ group in medicinal chemistry began as early as 1928, with research intensifying in the mid-20th century.[5] Today, approximately 20% of all marketed pharmaceuticals contain fluorine, with a significant portion of those featuring a trifluoromethyl group.[6] Well-known drugs such as the antidepressant fluoxetine (Prozac), the anti-inflammatory celecoxib (Celebrex), and the HIV reverse transcriptase inhibitor efavirenz (Sustiva) all owe a part of their clinical success to the presence of a CF₃ group.[5] This guide aims to provide a deep, technical understanding of why this functional group is so critical and how it can be effectively utilized.

Part 1: Fundamental Properties of the Trifluoromethyl Group

Electronic Effects: A Powerful Inductive Influence

The defining electronic feature of the CF₃ group is its potent electron-withdrawing nature. This is a direct consequence of the three highly electronegative fluorine atoms, which create a strong inductive pull of electron density away from the point of attachment.

-

Inductive Effect (-I): The C-F bond is highly polarized towards fluorine, making the carbon atom of the CF₃ group electron-deficient. This effect is transmitted through the sigma bond framework of the molecule, influencing the reactivity of adjacent functional groups.[7][8] The CF₃ group is considered one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through this inductive mechanism.[7]

-

Resonance and Hyperconjugation: Unlike groups like nitro (-NO₂) or cyano (-CN), the CF₃ group does not participate in resonance withdrawal from aromatic systems in the classical sense. However, it can act as a hyperconjugative acceptor. The C-F antibonding orbitals (σ*) can accept electron density from adjacent filled orbitals, a phenomenon sometimes referred to as "negative hyperconjugation." This further enhances its electron-withdrawing capabilities.

These effects are quantitatively captured by Hammett substituent constants, which measure the electron-donating or electron-withdrawing influence of a substituent on an aromatic ring.

| Hammett Constant | Value | Interpretation |

| σmeta | 0.44 | Strong electron-withdrawing effect via induction.[9] |

| σpara | 0.57 | Very strong electron-withdrawing effect, indicating both inductive and hyperconjugative contributions.[9] |

| σp+ | 0.612 | Extremely strong deactivation towards electrophiles that generate positive charge in conjugation with the ring.[10][11] |

Steric and Stereoelectronic Properties

While electronically potent, the CF₃ group has a moderate steric profile, often being compared to an isopropyl group. It is bulkier than a methyl group or a chlorine atom, a factor that can be used to influence molecular conformation and interactions with protein binding pockets.[6][12]

-

Anomeric Effect: In heterocyclic systems, the CF₃ group can participate in and be influenced by the anomeric effect—the thermodynamic preference for polar substituents at the anomeric carbon to occupy the axial position.[13] This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the C-CF₃ bond.[14] However, the increased steric bulk of the CF₃ group can create a significant axial penalty, leading to complex conformational equilibria that balance steric and electronic factors.[15]

Caption: Balancing electronic stabilization and steric hindrance in CF3-substituted piperidines.

Part 2: Impact on Molecular Properties and Reactivity

Modulation of Acidity and Basicity

The strong -I effect of the CF₃ group has a dramatic impact on the pKa of nearby acidic or basic functional groups.[16]

-

Increased Acidity: By withdrawing electron density, the CF₃ group stabilizes the conjugate base formed upon deprotonation, thereby increasing the acidity of the parent molecule. This effect is significant and predictable.

-

Decreased Basicity: Conversely, the CF₃ group reduces the electron density on nearby basic atoms (like nitrogen in amines), making the lone pair less available for protonation and thus decreasing basicity.[5]

| Compound | pKa | CF₃-Substituted Analog | pKa | ΔpKa |

| Acetic Acid (CH₃COOH) | 4.76 | Trifluoroacetic Acid (CF₃COOH) | 0.52 | -4.24 |

| Ethanol (CH₃CH₂OH) | 15.9 | 2,2,2-Trifluoroethanol (CF₃CH₂OH) | 12.4 | -3.5 |

| Proline | ~10.6 (Amine) | Trifluoromethyl-Proline | ~6.1-8.6 (Amine) | -2 to -4.5 |

Data compiled from various sources, including[17].

Reactivity of Aromatic Systems

When attached to an aromatic ring, the CF₃ group is a powerful deactivating substituent for electrophilic aromatic substitution (EAS) and a meta-director.[18] The strong deactivation arises from the inductive withdrawal of electron density from the ring, making it less nucleophilic. The meta-directing nature is explained by examining the resonance structures of the cationic Wheland intermediate formed during the reaction.

Caption: Wheland intermediates in EAS of benzotrifluoride. Positive charge on the CF3-bearing carbon is destabilizing.

For ortho and para attack, one of the resonance structures places the positive charge directly on the carbon atom bearing the highly electron-withdrawing CF₃ group. This is an extremely unfavorable situation. For meta attack, the positive charge is never placed on this carbon, making the intermediate relatively more stable and the meta pathway kinetically favored.[18]

The Robust Carbon-Fluorine Bond and Its Activation

The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][6] This inherent strength is responsible for the high thermal and metabolic stability of trifluoromethylated compounds.[2][12]

Historically, the C-F bond was considered inert. However, modern synthetic chemistry has seen the development of methods to selectively activate and functionalize C-F bonds, including those in a CF₃ group.[19][20] These strategies, often employing transition metals, photoredox catalysis, or Lewis acids, can convert a CF₃ group into a CF₂R or CFR₂ moiety, opening new avenues for the synthesis of partially fluorinated compounds from readily available trifluoromethylated starting materials.[21][22][23]

Part 3: The Trifluoromethyl Group in Drug Design

The incorporation of a CF₃ group is a powerful and widely used strategy in medicinal chemistry to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[1][4][24]

Enhancing Metabolic Stability

One of the most valuable applications of the CF₃ group is to block metabolic oxidation.[25] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, often through the oxidation of a labile methyl (-CH₃) or methylene (-CH₂-) group. Replacing a hydrogen atom or a methyl group at a metabolic "hotspot" with a CF₃ group effectively prevents this oxidation, as the C-F bonds are highly resistant to enzymatic cleavage.[6][25] This can significantly increase a drug's half-life and bioavailability.[25][26]

Table: Impact of CF₃ Substitution on Metabolic Stability

| Parameter | Molecule with -CH₃ Group | Molecule with -CF₃ Group | Rationale |

| Metabolic Pathway | Oxidative metabolism at the methyl group. | Metabolic pathway is blocked. | The C-F bond is too strong for CYP enzymes to cleave.[25] |

| Half-life (t₁/₂) in vitro | Shorter | Longer | Reduced rate of metabolism leads to slower clearance.[25] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | A lower CLᵢₙₜ indicates a reduced metabolic capacity of the liver for the compound.[25] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic site limits the formation of downstream metabolites.[25] |

Protocol: In Vitro Microsomal Stability Assay

This protocol provides a standardized method to assess the metabolic stability of a compound, allowing for direct comparison between a parent molecule and its trifluoromethylated analog.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[25]

Materials:

-

Test compounds (parent and CF₃ analog), dissolved in DMSO (10 mM stock).

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL.

-

0.5 M Potassium Phosphate Buffer (pH 7.4).

-

NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).

-

Acetonitrile with an internal standard (e.g., warfarin, tolbutamide).

-

96-well plates, incubator, LC-MS/MS system.

Methodology:

-

Preparation of Incubation Mixture: In a 96-well plate, prepare the main incubation mixture (for each compound) by combining the phosphate buffer, HLM (final concentration 0.5 mg/mL), and water.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add the test compound to the wells (final concentration 1 µM). To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after adding the compound, before adding NADPH.

-

Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Modulating Lipophilicity

Lipophilicity, typically measured as logP or logD, is a critical parameter that influences a drug's solubility, membrane permeability, and plasma protein binding.[27] The CF₃ group is highly lipophilic and generally increases the logP of a molecule.[6][12] The Hansch lipophilicity parameter (π) for a CF₃ group is +0.88.[6]

However, the effect is not always straightforward. In some molecular contexts, particularly when placed near a hydrogen bond donor like a hydroxyl group, the CF₃ group's inductive effect can increase the acidity of the donor, leading to stronger solvation by water and a smaller-than-expected increase, or even a decrease, in lipophilicity.[28] This context-dependent behavior allows for nuanced tuning of a molecule's ADME profile.[27][29]

Part 4: Synthetic Strategies for Trifluoromethylation

The introduction of a CF₃ group into a molecule requires specialized reagents and methods, as the C-CF₃ bond cannot be formed through standard alkylation chemistry.[30] Trifluoromethylation reactions are broadly categorized based on the nature of the CF₃ source.[30][31]

Caption: Major classes of reagents used for trifluoromethylation reactions.

-

Nucleophilic Trifluoromethylation: These methods use a source of the trifluoromethyl anion (CF₃⁻) or its synthetic equivalent. The most common reagent is (trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, which reacts with carbonyls, imines, and other electrophiles in the presence of a fluoride initiator.[32]

-

Electrophilic Trifluoromethylation: These reactions deliver a formal "CF₃⁺" species to a nucleophile. Potent electrophilic reagents include hypervalent iodine compounds (Togni's reagents) and S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents).[33] They are widely used for the trifluoromethylation of carbanions, enolates, and electron-rich aromatic and heterocyclic systems.

-

Radical Trifluoromethylation: This approach generates the trifluoromethyl radical (CF₃•), which can then add to alkenes, alkynes, or (hetero)arenes.[31] Common radical precursors include trifluoroiodomethane (CF₃I) under photochemical or radical initiator conditions, and sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent).[31]

Conclusion and Future Perspectives

The trifluoromethyl group is far more than a simple sterically bulky, electron-withdrawing substituent. It is a finely tunable modulator of a vast array of molecular properties. Its predictable influence on acidity, basicity, and metabolic stability, combined with its more nuanced effects on lipophilicity and conformation, has cemented its role as an indispensable tool in the design of pharmaceuticals and advanced materials.[1][6]

The future of trifluoromethyl chemistry is bright. Key areas of ongoing research include the development of more efficient, cost-effective, and scalable trifluoromethylation methods, particularly for late-stage functionalization of complex molecules.[3] Furthermore, a deeper understanding of the subtle stereoelectronic effects and the selective activation of C-F bonds will continue to unlock new synthetic possibilities and allow for the design of next-generation molecules with precisely engineered properties.[19] For researchers in drug discovery and beyond, a thorough understanding of the principles laid out in this guide is essential for leveraging the full potential of this remarkable functional group.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. global.oup.com [global.oup.com]

- 10. homepages.bluffton.edu [homepages.bluffton.edu]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Anomeric effect - Wikipedia [en.wikipedia.org]

- 14. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. homework.study.com [homework.study.com]

- 19. blogs.rsc.org [blogs.rsc.org]

- 20. Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. ccspublishing.org.cn [ccspublishing.org.cn]

- 23. Photochemical C-F Activation Enables Defluorinative Alkylation of Trifluoroacetates and -Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 27. benchchem.com [benchchem.com]

- 28. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

- 31. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 32. researchgate.net [researchgate.net]

- 33. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

An In-depth Technical Guide to Electrophilic Aromatic Substitution Patterns in Polyfluorinated Benzenes

Abstract

This technical guide provides a comprehensive exploration of electrophilic aromatic substitution (EAS) on polyfluorinated benzene derivatives. It is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis and modification of fluorinated aromatic compounds. The guide delves into the fundamental electronic properties of polyfluorinated benzenes, elucidates the complex directing effects of multiple fluorine substituents, and offers detailed mechanistic insights into key EAS reactions. By integrating theoretical principles with practical experimental protocols and quantitative data, this document serves as an essential resource for understanding and predicting the outcomes of electrophilic aromatic substitution in this challenging yet vital class of molecules. The strategic incorporation of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability, making a thorough understanding of these reaction patterns crucial for modern drug discovery.[1][2][3]

The Unique Electronic Landscape of Polyfluorinated Benzenes

The progressive substitution of hydrogen with fluorine on a benzene ring dramatically alters its electronic properties, thereby profoundly influencing its reactivity in electrophilic aromatic substitution. Fluorine's high electronegativity leads to a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack by reducing the electron density of the π-system.[4][5] However, this deactivation is counteracted to some extent by the ability of fluorine's lone pairs to donate electron density to the aromatic ring through resonance (+M or +R effect).[6][7] The interplay of these opposing effects is central to understanding the reactivity and regioselectivity of EAS in polyfluorinated benzenes.

In monofluorobenzene, the resonance effect, although weaker than the inductive effect, is sufficient to direct incoming electrophiles to the ortho and para positions. This is because the resonance structures that place a negative charge on the carbon atom bearing the electrophile are more stable for ortho and para attack, which lowers the activation energy for these pathways.[5] As the number of fluorine substituents increases, the cumulative inductive withdrawal intensifies, leading to a general decrease in reactivity. However, the directing effects become more complex, dictated by the relative positions of the fluorine atoms and the subtle balance of electronic effects on the stability of the Wheland intermediate (σ-complex).

dot graph "Inductive_vs_Resonance" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Polyfluorinated Benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Strong Inductive Withdrawal (-I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Weak Resonance Donation (+M)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Overall Ring Deactivation", pos="0,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Regioselective Substitution", pos="2,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Electronegativity of F"]; A -> C [label="Lone Pairs on F"]; B -> D; C -> E; D -> E [style=dotted, label="Influences"]; } केंदot Caption: Dueling electronic effects in polyfluorinated benzenes.

Directing Effects in Polyfluorinated Systems: A Deeper Dive

The prediction of substitution patterns in polyfluorinated benzenes requires a careful analysis of the stability of the possible σ-complex intermediates for attack at each available position. The strong -I effect of fluorine destabilizes the positive charge in the Wheland intermediate. Conversely, the +M effect can stabilize the carbocation, particularly when the fluorine atom is ortho or para to the site of electrophilic attack.

In a polyfluorinated ring, the position of electrophilic attack will be the one where the combined inductive and resonance effects provide the most stabilization (or least destabilization) for the resulting carbocation. This often leads to substitution at the position that is least deactivated by the cumulative inductive effects of the surrounding fluorine atoms.

Computational Insights into σ-Complex Stability

Computational studies using Density Functional Theory (DFT) have been instrumental in rationalizing and predicting the regioselectivity of EAS on polyfluorinated benzenes. By calculating the relative energies of the different possible σ-complexes, a quantitative measure of the activation barrier for each substitution pathway can be obtained. These studies have shown that the stability of the σ-complex is a reliable predictor of the major product isomer.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration is a synthetically important transformation that introduces a nitro group onto the aromatic ring, which can then be converted into a variety of other functional groups. The nitration of polyfluorinated benzenes typically requires forcing conditions due to the deactivated nature of the ring.

Experimental Protocol: Nitration of 1,2,4,5-Tetrafluorobenzene

-

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (20 mL) to 0 °C in an ice bath.

-

Slowly add fuming nitric acid (10 mL) to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

To this nitrating mixture, add 1,2,4,5-tetrafluorobenzene (5.0 g, 33.3 mmol) dropwise over 30 minutes, ensuring the reaction temperature does not exceed 25 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2,3,5,6-tetrafluoronitrobenzene.

-

Causality Behind Experimental Choices:

-

The use of a mixture of fuming nitric acid and concentrated sulfuric acid is necessary to generate the highly reactive nitronium ion (NO₂⁺), which is required to overcome the deactivation of the polyfluorinated ring.

-

Maintaining a low temperature during the addition of reagents is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions or over-nitration.

-

The aqueous workup with a bicarbonate wash neutralizes the strong acids, making the product easier to handle and purify.

dot graph EAS_Mechanism { rankdir=LR; node [shape=plaintext, fontname="Arial"];

} केंदot Caption: General mechanism of electrophilic aromatic substitution.

Halogenation

The direct halogenation of polyfluorinated benzenes also requires potent electrophilic halogenating agents and often a Lewis acid catalyst to enhance the electrophilicity of the halogen.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally difficult to perform on highly deactivated polyfluorinated benzenes. The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated under typical Friedel-Crafts conditions. However, with highly reactive alkylating or acylating agents and strong Lewis acid catalysts, these reactions can sometimes be achieved. For instance, the Friedel-Crafts acylation of less fluorinated benzenes like fluorobenzene and difluorobenzenes can proceed with catalysts such as aluminum trichloride.[8][9][10][11]

The Phenomenon of Ipso-Substitution

In highly substituted aromatic rings, including polyfluorinated benzenes, electrophilic attack can occur at a position already bearing a substituent, leading to the displacement of that substituent. This is known as ipso-substitution.[12] For polyfluorinated benzenes, ipso-substitution can compete with substitution at a hydrogen-bearing carbon, especially if the displaced group is a good leaving group and the resulting σ-complex is relatively stable. For example, in the nitration of some polyfluorinated aromatic aldehydes, ipso-substitution of the aldehyde group has been observed.[8]

dot graph Ipso_Substitution { node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} केंदot Caption: Conceptual workflow of an ipso-substitution reaction.

Data Presentation: Reactivity and Isomer Distribution

The following table summarizes the relative rates and isomer distributions for the nitration of some fluorinated benzenes, illustrating the principles discussed.

| Substrate | Relative Rate (vs. Benzene=1) | % ortho | % meta | % para |

| Fluorobenzene | 0.15 | 13 | 1 | 86 |

| 1,4-Difluorobenzene | 0.04 | - | - | - |

| 1,2,4,5-Tetrafluorobenzene | Very low | - | - | - |

Data compiled from various sources and intended for illustrative purposes.

Applications in Drug Development

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties.[1][2][3][13] Polyfluorinated aromatic moieties are present in numerous approved drugs. The ability to selectively functionalize these rings via electrophilic aromatic substitution is therefore of paramount importance for the synthesis of new chemical entities and the optimization of lead compounds. For example, the synthesis of fluorinated analogues of existing drugs can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the electronic effects of fluorine can modulate the pKa of nearby functional groups, which can in turn affect drug-receptor interactions and pharmacokinetic profiles.

Conclusion

The electrophilic aromatic substitution of polyfluorinated benzenes is a field governed by a delicate balance of inductive and resonance effects. While the strong electron-withdrawing nature of fluorine generally deactivates the aromatic ring, a nuanced understanding of the stability of the Wheland intermediate allows for the prediction and control of regiochemical outcomes. This guide has provided a framework for understanding these complex reactions, from the underlying electronic principles to practical experimental considerations. For researchers in drug discovery and development, a mastery of these concepts is essential for the rational design and synthesis of novel fluorinated therapeutics.

References

- 1. alfa-chemclinix.com [alfa-chemclinix.com]

- 2. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]

- 3. nbinno.com [nbinno.com]

- 4. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. chemistryjournals.net [chemistryjournals.net]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]

An In-Depth Technical Guide to the Stability and Decomposition Pathways of Chlorinated Aromatic Compounds

Introduction

Chlorinated aromatic compounds (CACs) represent a broad class of chemicals characterized by a stable aromatic ring to which one or more chlorine atoms are attached. Their applications are vast, ranging from active pharmaceutical ingredients (APIs) and pesticides to industrial chemicals like polychlorinated biphenyls (PCBs) and flame retardants.[1] The very chemical features that make them effective for these applications—namely, the exceptional stability conferred by the aromatic system and the strong carbon-chlorine (C-Cl) bond—also make them a subject of intense study.[2][3] For drug development professionals, this stability is a critical attribute for ensuring a molecule's shelf-life and efficacy. For environmental scientists and researchers, this same stability is a cause for concern, as it leads to persistence in the environment, bioaccumulation, and potential toxicity.[4][5]

This guide provides a comprehensive technical overview of the factors governing the stability of CACs and the primary pathways through which they decompose. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into both the fundamental mechanisms and the practical experimental protocols used to assess them.

Part 1: The Foundation of Stability: Physicochemical Properties

The inherent stability of a chlorinated aromatic compound is not a simple metric but rather a complex interplay of its structural and electronic properties. The foundation of this stability lies in two key features: the aromatic ring and the nature of the C-Cl bond.

-

The Aromatic System: The delocalized π-electron system of the benzene ring (or other aromatic structures) confers significant thermodynamic stability. This delocalization means that the molecule does not have isolated single and double bonds; instead, the electrons are shared across the entire ring, making it resistant to chemical attack compared to non-aromatic analogues.

-

The Carbon-Chlorine Bond: The C-Cl bond is a strong covalent bond with a significant bond dissociation enthalpy (approximately 338 kJ/mol).[3][6] This strength means that a substantial amount of energy is required to break the bond, rendering CACs resistant to simple hydrolysis and thermal stress under ambient conditions.[2]

The degree and position of chlorine substitution further modulate this stability. Increasing the number of chlorine atoms on the ring can enhance thermal stability but can also influence susceptibility to specific degradation pathways. For instance, highly chlorinated congeners are often more resistant to aerobic biodegradation but more susceptible to anaerobic reductive dechlorination.[7]

Part 2: Major Decomposition Pathways

The decomposition of CACs can be broadly categorized into two main types: biotic degradation, mediated by microorganisms, and abiotic degradation, which occurs through physical or chemical processes.

Section 2.1: Biotic Degradation

Microorganisms have evolved diverse enzymatic machinery to break down even the most recalcitrant compounds.[4][8] For CACs, the environmental redox conditions (i.e., the presence or absence of oxygen) are the primary determinant of the operative metabolic pathway.

Anaerobic Reductive Dechlorination

In anaerobic environments such as deep sediments and contaminated groundwater, where oxygen is absent, the most prevalent and significant biodegradation pathway is reductive dechlorination.[9][10] In this process, microorganisms use the chlorinated aromatic compound as an electron acceptor, effectively "breathing" the compound.[11][12] The reaction involves the sequential removal of a chlorine atom and its replacement with a hydrogen atom.[10][11] This process, also known as dehalorespiration, reduces the toxicity of the compound and often makes the resulting less-chlorinated aromatics susceptible to further degradation by other microbes.[13]

-

Mechanism: The core reaction involves the transfer of electrons (often from H₂) to the chlorinated compound, catalyzed by specific enzymes.[12][14] This process can continue sequentially, transforming highly chlorinated compounds like perchloroethylene (PCE) into less harmful products like ethene.[12]

-

Key Microorganisms: A key group of bacteria responsible for this process belongs to the genus Dehalococcoides.[13][15]

References

- 1. Flame retardant - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Microbial degradation of chlorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurochlor.org [eurochlor.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fact sheet: Reductive Dechlorination - Biological process - in situ — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Enhanced Reductive Dechlorination It's A Matter of Give and Take - EnviroForensics | Environmental Engineering, Consulting & Remediation [enviroforensics.com]

- 13. researchgate.net [researchgate.net]

- 14. Reductive dechlorination - Wikipedia [en.wikipedia.org]

- 15. Dechlorination pathways of diverse chlorinated aromatic pollutants conducted by Dehalococcoides sp. strain CBDB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

health and safety data for 5-(Chloromethyl)-1,2,3-trifluorobenzene

An In-Depth Technical Guide to the Health and Safety of 5-(Chloromethyl)-1,2,3-trifluorobenzene

For researchers, scientists, and drug development professionals, the introduction of novel reagents into a workflow demands a rigorous and proactive approach to safety. This compound (CAS No. 914636-61-6) is a substituted aromatic compound with potential applications in organic synthesis. This guide provides a comprehensive analysis of its health and safety data, moving beyond mere compliance to foster a deep, causal understanding of the risks and the rationale behind prescribed safety protocols.

While a specific, verified Safety Data Sheet (SDS) for this exact CAS number is not widely available in public databases, a robust hazard profile can be constructed through structural analogy. The molecule's reactivity is primarily dictated by two key features: the trifluorinated benzene ring and the reactive chloromethyl (benzyl chloride) group. By examining data from closely related compounds, such as other trifluorobenzyl chlorides and substituted chloromethylbenzenes, we can establish a reliable and precautionary framework for safe handling.

Hazard Identification and GHS Classification

The primary hazards associated with compounds containing a benzyl chloride moiety are corrosive action and lachrymatory (tear-inducing) properties. The trifluorobenzene core can also contribute to skin and eye irritation. Based on analogous compounds, this compound should be treated as a hazardous substance.[1][2][3] The anticipated GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

| Flammable Liquids | Category 3 / 4 | H226/H227: Flammable or Combustible liquid and vapor. |

Signal Word: Danger or Warning

Causality of Hazards:

-

Corrosivity and Irritation: The chloromethyl group is a potent alkylating agent, meaning it can react with biological nucleophiles like proteins and DNA. On contact with moisture on the skin, in the eyes, or in the respiratory tract, it can hydrolyze to form hydrochloric acid, leading to chemical burns and severe irritation.[4][5]

-

Respiratory Irritation: Inhalation of vapors can cause irritation and potential damage to the mucous membranes and respiratory tract.

-

Flammability: While many halogenated aromatics have reduced flammability, the presence of the methyl group and the overall structure suggest it is likely a combustible liquid, with vapors that can form explosive mixtures with air, especially upon heating.

Proactive Exposure Control: Engineering and Ventilation

The cornerstone of safety when handling this compound is minimizing exposure through robust engineering controls. Reliance on Personal Protective Equipment (PPE) should always be the final line of defense.

Primary Engineering Control: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[3] The fume hood provides critical protection by maintaining a negative pressure, ensuring that any vapors, aerosols, or dusts are captured and exhausted away from the user's breathing zone.

Workflow for Safe Handling: The following diagram outlines the critical control points for handling this reagent from receipt to disposal.

Caption: Controlled workflow for this compound.

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE is non-negotiable. The selection must be based on the specific hazards of the material.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a face shield.[1][4] | Protects against splashes of the corrosive liquid and irritating vapors. A face shield provides an essential secondary barrier. |

| Hand | Impervious gloves (e.g., Nitrile, Neoprene).[1] | Prevents skin contact. Gloves should be inspected before use and changed frequently, especially after direct contact. |

| Body | Flame-retardant lab coat. | Protects against splashes and provides a layer of protection in case of a fire. |

| Respiratory | Required if vapors/aerosols are generated outside a fume hood.[4] | An air-purifying respirator with an organic vapor cartridge is necessary if engineering controls fail or during emergency situations. |

Emergency Response Protocols

Immediate and correct action following an exposure or spill is critical to mitigating harm.

First Aid Measures

The following decision tree should be followed in the event of an exposure.

Caption: Decision workflow for first aid response to exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Immediate medical attention is required.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Seek immediate medical attention.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2] Immediate medical attention is required.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Ingestion of corrosive materials can cause severe damage, and vomiting can worsen it.[4][5] Seek immediate medical attention.

Firefighting and Spill Response

-

Firefighting: This compound is a combustible liquid.[4] In case of fire, use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][5] Water spray can be used to cool containers but may not be effective for extinguishing the fire.[4] Firefighters must wear self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products like hydrogen chloride and hydrogen fluoride.[4][6]

-

Accidental Release: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[2] Absorb the spill with an inert material such as sand or vermiculite and place it in a suitable, closed container for disposal.[7] Do not allow the material to enter drains.

Physical and Chemical Properties

Understanding the physical properties is key to anticipating the compound's behavior during handling and in the event of a release.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClF₃ | - |

| Boiling Point | 174.1 ± 35.0 °C (Predicted) | [8] |

| Density | 1.391 ± 0.06 g/cm³ (Predicted) | [8] |

| Water Solubility | Not miscible or difficult to mix | [8] |

| RIDADR | UN3265 (Corrosive liquid, acidic, organic, n.o.s.) | [8] |

Storage, Handling, and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] Keep away from heat, sparks, and open flames.[4] The storage area should be designated for corrosive and flammable materials. Incompatible materials include strong oxidizing agents and strong bases.[6]

-

Handling: In addition to using a fume hood, take precautionary measures against static discharge, such as grounding and bonding containers and receiving equipment. Use non-sparking tools. Wash hands thoroughly after handling.

-

Disposal: Waste material is considered hazardous. Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not mix with other waste streams.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that researchers supplement this information with a substance-specific risk assessment and always consult the Safety Data Sheet provided by the supplier before commencing any work.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 5-(chloromethyl)-1,2,3-trifluoro-Benzene CAS#: 732306-27-3 [chemicalbook.com]

A Legacy Forged in Reactivity: The Historical Synthesis of Fluorinated Organic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has revolutionized numerous scientific fields, most notably materials science and medicinal chemistry. The carbon-fluorine bond, the strongest single bond in organic chemistry, imparts unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] This guide delves into the historical context of the synthesis of fluorinated organic compounds, tracing the path from the challenging isolation of elemental fluorine to the development of sophisticated and selective fluorination methodologies. By understanding the foundational discoveries and the ingenuity of early pioneers, modern researchers can gain a deeper appreciation for the tools at their disposal and draw inspiration for future innovations in this vibrant area of chemistry.

The Dawn of an Era: Taming the Most Reactive Element

The story of organofluorine chemistry is inextricably linked to the daunting challenge of isolating elemental fluorine. For decades, chemists who attempted to tame this "savage beast among the elements" faced severe health consequences, and some even perished.[2][3] The extreme reactivity of fluorine, stemming from its high electronegativity, made its isolation a formidable task.[1]

Henri Moissan's Breakthrough: The Electrolytic Approach

After numerous failed and hazardous attempts by his predecessors, the French chemist Henri Moissan finally succeeded in isolating elemental fluorine in 1886.[3][4][5] His success, which earned him the Nobel Prize in Chemistry in 1906, was a landmark achievement that opened the door to the systematic study of fluorine and its compounds.[2][4]